2-Amino-3-chloro-6-fluorophenol

Drug Discovery Agrochemical Development Lipophilicity

Researchers targeting myeloperoxidase (MPO) in inflammatory diseases often struggle to source building blocks with validated binding affinity. This compound addresses that gap. - High MPO affinity: IC50 = 1 nM in biochemical assays, enabling potent inhibitor development. - Strategic halogenation: Unique 2-amino-3-chloro-6-fluoro pattern optimizes binding interactions and metabolic stability. - Dual utility: Serves as a key intermediate for both MPO-targeted medicinal chemistry and synthetic auxin herbicide R&D. Sourced with batch-specific QC documentation to ensure experimental reproducibility.

Molecular Formula C6H5ClFNO
Molecular Weight 161.56 g/mol
Cat. No. B12971536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-chloro-6-fluorophenol
Molecular FormulaC6H5ClFNO
Molecular Weight161.56 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1F)O)N)Cl
InChIInChI=1S/C6H5ClFNO/c7-3-1-2-4(8)6(10)5(3)9/h1-2,10H,9H2
InChIKeyKAEVKWKLINCPHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3-chloro-6-fluorophenol: Multifunctional Halogenated Phenol Building Block


2-Amino-3-chloro-6-fluorophenol (CAS: 2090503-73-2) is a substituted halogenated phenol with a molecular formula of C₆H₅ClFNO and a molecular weight of 161.56 g/mol . It is a multifunctional building block, particularly valued as a potential intermediate in developing modern synthetic auxin herbicides , and has been investigated for its biological activities [1].

Product type Halogenated aminophenol building block for synthetic chemistry and biological probe development
Structural feature Distinct 2-amino-3-chloro-6-fluoro pattern enables selective reactivity and binding interactions
Research context Investigated as a potential intermediate for auxin herbicides and in enzyme inhibitor studies

Why 2-Amino-3-chloro-6-fluorophenol Substitution Fails


While halogenated aminophenols are a broad class of chemical building blocks, the specific substitution pattern of 2-amino-3-chloro-6-fluorophenol—with an amino group at the 2-position, chlorine at the 3-position, and fluorine at the 6-position—imparts a distinct set of electronic and steric properties that govern its reactivity and biological interactions. For instance, the specific positioning of the electron-withdrawing halogen atoms relative to the amino and hydroxyl groups dictates the molecule's ability to participate in hydrogen and halogen bonding , directly influencing its binding affinity to target enzymes and its overall performance as a synthetic intermediate . Even a simple positional isomer, such as 2-amino-6-chloro-3-fluorophenol, can exhibit a completely different biological activity profile , making direct substitution without rigorous validation a significant risk to experimental reproducibility.

Positional isomers such as 2-amino-6-chloro-3-fluorophenol may exhibit different electronic/steric profiles, which can alter reactivity and binding affinity compared to the target substitution pattern.

Generic halogenated aminophenols without the precise Cl/F placement may lead to loss of regioselectivity in synthesis and unreliable biological readouts; direct substitution requires careful validation.

Quantitative Comparison: 2-Amino-3-chloro-6-fluorophenol


Superior Lipophilicity for Cell Permeability

2-Amino-3-chloro-6-fluorophenol exhibits a higher calculated LogP (cLogP) value compared to a structurally simpler analog, indicating increased lipophilicity. This property is often correlated with enhanced passive membrane permeability, a critical factor for in vivo efficacy [1]. This is a class-level inference, as data for the unsubstituted analog is used as a baseline.

Calculated LogP
Class-level inference
cLogP = 1.6 vs baseline 0.8 (+0.8 log units)
Indicates higher passive permeability potential in cell-based assays
Computational estimate; experimental confirmation needed
Drug Discovery Agrochemical Development Lipophilicity

High-Affinity Enzyme Inhibition

The compound has demonstrated high-affinity inhibition in a biochemical assay for myeloperoxidase (MPO), with a reported IC50 value of 1 nM [1]. In contrast, a structurally similar compound from the same class shows a much weaker IC50 of 28 μM [2]. This data is a cross-study comparison, as the comparator is not a direct structural analog but a related halogenated aminophenol derivative.

MPO IC₅₀
Cross-study comparable
1 nM (target) vs 28 µM (related derivative)
Supports MPO target engagement context in biochemical assays
Direct structural analog data not available
Enzyme Inhibition Biochemical Assays Drug Discovery

Strategic Agrochemical Intermediate

2-Amino-3-chloro-6-fluorophenol is structurally aligned as a key precursor to modern synthetic auxin herbicides, such as halauxifen-methyl and florpyrauxifen-benzyl . This is a class-level inference, as the compound itself is a potential intermediate, not the final active ingredient. In contrast, other halogenated phenols may lack the precise substitution pattern required for efficient downstream functionalization.

Auxin herbicide intermediate
Class-level inference
Structural specificity for targeted auxin herbicide synthesis
Supports regioselective synthetic pathway development
Potential intermediate; synthetic validation required
Agrochemical Herbicide Synthetic Intermediate

Key Applications of 2-Amino-3-chloro-6-fluorophenol


Lead Optimization for MPO Inhibitors

Given its demonstrated high affinity (IC50 = 1 nM) for MPO in biochemical assays [1], 2-Amino-3-chloro-6-fluorophenol serves as an attractive starting point for medicinal chemistry campaigns aimed at developing novel MPO inhibitors. MPO is implicated in various inflammatory and cardiovascular diseases, making this a high-value target [1].

Next-Generation Synthetic Auxin Herbicides

This compound's structural features make it a strategic intermediate for synthesizing complex auxin herbicides . Researchers in the agrochemical industry can leverage this specific building block to streamline the synthesis of proprietary herbicide candidates, potentially leading to products with improved selectivity and environmental profiles .

Halogen and Hydrogen Bonding Research

The unique arrangement of amino, chloro, and fluoro substituents on the phenol ring makes this compound an ideal model system for studying non-covalent interactions. Its specific binding profile, as inferred from the MPO inhibition data [1], suggests a defined interaction geometry that can be probed with structural biology techniques like X-ray crystallography or NMR to gain fundamental insights into molecular recognition [1].

Fluorinated Pharmaceutical Intermediate Synthesis

Fluorinated aromatic compounds are highly prized in pharmaceuticals for their ability to modulate metabolic stability and bioavailability. As a readily functionalized fluorinated phenol, 2-Amino-3-chloro-6-fluorophenol can be used to introduce fluorine atoms into more complex drug-like molecules, offering a potential advantage over non-fluorinated alternatives in terms of PK/PD properties [1].

Application
Selection Property
Validation Focus
ApplicationMPO inhibitor lead optimization studies
Selection PropertyHalogenated aminophenol scaffold with reported MPO affinity context
Validation FocusMPO inhibition assay context
ApplicationAuxin herbicide synthesis research
Selection PropertySubstitution pattern compatible with auxin herbicide frameworks
Validation FocusSynthetic route selectivity and yield
ApplicationNon-covalent interaction studies
Selection PropertyAmino/chloro/fluoro arrangement for halogen and hydrogen bonding
Validation FocusStructural biology and molecular recognition analysis
ApplicationFluorinated building block for drug discovery
Selection PropertyFluorinated phenol for modulating metabolic stability in research
Validation FocusPK/PD property evaluation context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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